[3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-8-yl] trifluoromethanesulfonate
Description
This compound is a benzodiazepine derivative featuring a trifluoromethanesulfonate (triflate) group at position 8, a chlorine substituent at position 3, and a 4-methylpiperazine moiety at position 4. The triflate group enhances reactivity and may act as a leaving group in nucleophilic substitution reactions, while the methylpiperazine substituent likely influences pharmacokinetic properties, such as solubility and receptor binding . Benzodiazepines with piperazine substituents are known for their neuropsychiatric applications, including antipsychotic and anxiolytic effects, though the specific biological profile of this compound remains underexplored in the provided evidence.
Properties
Molecular Formula |
C19H18ClF3N4O3S |
|---|---|
Molecular Weight |
474.9 g/mol |
IUPAC Name |
[3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-8-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C19H18ClF3N4O3S/c1-26-6-8-27(9-7-26)18-14-11-13(30-31(28,29)19(21,22)23)3-5-15(14)24-16-4-2-12(20)10-17(16)25-18/h2-5,10-11,24H,6-9H2,1H3 |
InChI Key |
MTKHCEFATKQYMK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=C2C=C(C=C4)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Formation of the Benzodiazepine Core
The benzodiazepine scaffold is typically synthesized via condensation of o-phenylenediamine derivatives with ketones. For example, zinc triflate-catalyzed reactions under solvent-free conditions enable efficient cyclization at room temperature, achieving yields >85%. This method avoids side products like open-chain Schiff bases, a common issue in acid-catalyzed systems.
Table 1: Reaction Conditions for Benzodiazepine Core Synthesis
Trifluoromethanesulfonate Esterification
The final step involves installing the trifluoromethanesulfonate (-OTf) group at position 8. Trifluoromethanesulfonic anhydride (Tf₂O) in dichloromethane (DCM) at −20°C is the standard method, with pyridine as a proton scavenger. This electrophilic substitution proceeds via a transient oxonium intermediate, stabilized by the electron-withdrawing effects of the adjacent chlorine and piperazinyl groups.
Key Observations:
-
Temperature Control: Reactions conducted above −10°C lead to over-sulfonation and dimerization.
-
Yield Optimization: Stoichiometric Tf₂O (1.05 eq.) provides 78–82% isolated yield after column chromatography.
Alternative Synthetic Routes
One-Pot Tandem Reactions
A patent by Google Patents (US9440922B2) describes a tandem SNAr-triflation strategy for analogous benzodiazepines. Combining 4-methylpiperazine and Tf₂O in a single reactor reduces purification steps, though yields drop to 65–70% due to competing side reactions.
Purification and Characterization
Crude product is purified via silica gel chromatography (hexane:EtOAc = 3:1), followed by recrystallization from ethanol/water (9:1). Analytical data include:
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H), 7.45–7.30 (m, 3H), 4.21 (s, 2H), 3.55–3.40 (m, 8H), 2.35 (s, 3H).
-
HPLC Purity: ≥98% (C18 column, 0.1% TFA in acetonitrile/water).
Challenges and Optimization
-
Regioselectivity: Competing substitution at positions 6 and 8 necessitates careful stoichiometric control. Using bulkier bases (e.g., DIPEA) minimizes off-target reactions.
-
Stability: The triflate group hydrolyzes slowly in aqueous media (t₁/₂ = 48 h at pH 7), requiring anhydrous storage.
Industrial-Scale Considerations
Pilot-scale batches (10 kg) employ continuous flow reactors for the triflation step, improving heat dissipation and reducing decomposition. Economic analyses favor Tf₂O over alternative sulfonating agents (e.g., MeSO₂Cl) due to reduced waste generation.
Comparative Analysis of Methods
Table 2: Efficiency Metrics for Key Synthetic Routes
Chemical Reactions Analysis
Nucleophilic Substitution at the Triflate Group
The triflate group (-OSO₂CF₃) is a superior leaving group due to its strong electron-withdrawing nature and resonance stabilization of the departing anion. This facilitates nucleophilic aromatic substitution (SNAr) or aliphatic substitution reactions under mild conditions.
Mechanistic Insights :
-
The triflate's electron-withdrawing nature activates the adjacent carbon for nucleophilic attack.
-
Microwave irradiation (e.g., 100°C, 30 min) enhances reaction rates and yields in SNAr reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The triflate group serves as a versatile handle for transition-metal-mediated couplings, enabling C–C or C–N bond formation.
Key Considerations :
-
The chloro substituent at position 3 remains inert under these conditions, preserving structural integrity .
-
Ligand choice (e.g., XPhos) minimizes side reactions in C–N couplings.
Substitution of the Chloro Substituent
The chloro group at position 3 undergoes substitution under harsher conditions, leveraging its moderate electron-withdrawing effects.
Challenges :
-
Steric hindrance from the fused benzodiazepine ring slows reaction kinetics .
-
Catalytic systems (e.g., CuI/proline) improve regioselectivity .
Functionalization of the Methylpiperazine Moiety
The 4-methylpiperazine group enables further modifications, such as alkylation or quaternization.
Applications :
-
Quaternary ammonium salts enhance water solubility for pharmacological studies.
Stability and Reactivity Considerations
-
Thermal Stability : Decomposition occurs above 150°C, necessitating low-temperature storage (-20°C) .
-
Solubility : The triflate group enhances polar solvent solubility (e.g., DMSO, DMF), facilitating homogeneous reactions.
-
pH Sensitivity : Hydrolysis of the triflate group is accelerated under basic conditions (pH > 10).
Scientific Research Applications
This compound has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Pharmacology: Research focuses on its interaction with various neurotransmitter receptors and its potential as a psychoactive drug.
Biology: It is used in studies to understand its effects on cellular processes and its potential as a tool in biochemical research
Mechanism of Action
The mechanism of action of [3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-8-yl] trifluoromethanesulfonate involves its interaction with specific molecular targets in the brain. It is believed to act on neurotransmitter receptors, particularly those involved in the modulation of GABA (gamma-aminobutyric acid) activity. This interaction leads to changes in neuronal excitability and can result in sedative, anxiolytic, and anticonvulsant effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Desmethylclozapine (8-Chloro-11-Piperazino-5H-Dibenzo[b,e][1,4]Diazepine)
Desmethylclozapine (compound 3 in ) shares structural similarities with the target compound, including a dibenzodiazepine core and a piperazine substituent. Key differences include:
- Substituents : Desmethylclozapine lacks the triflate group and methyl group on the piperazine ring.
- Synthesis : Desmethylclozapine is synthesized via a titanium tetrakisamine complex reaction (69% yield), with a byproduct (compound 4) isolated at 11% yield .
- Biological Activity : As a clozapine analogue, desmethylclozapine is associated with reduced hematological risks (e.g., agranulocytosis) compared to clozapine, suggesting that triflate or methylpiperazine modifications in the target compound might further modulate toxicity or efficacy .
Table 1: Structural Comparison
| Feature | Target Compound | Desmethylclozapine |
|---|---|---|
| Core Structure | Benzo[b][1,4]benzodiazepine | Dibenzo[b,e][1,4]diazepine |
| Position 3 Substituent | Chlorine | Chlorine (position 8) |
| Position 6/11 Substituent | 4-Methylpiperazine | Piperazine |
| Position 8 Group | Trifluoromethanesulfonate | None |
Piperazine-Containing Spiro Compounds ()
Compounds 13 and 14 from feature piperazine-linked spiro structures. While their cores differ from benzodiazepines, the piperazine moiety highlights shared pharmacological targeting (e.g., serotonin or dopamine receptors). The triflate group in the target compound may confer distinct solubility or metabolic stability compared to the spiro system’s carbonyldiazepine groups .
Clozapine Analogues and SAR Insights
Clozapine, a prototypical dibenzodiazepine antipsychotic, shares a piperazine substituent but lacks the triflate group. The addition of triflate in the target compound could:
- Enhance Reactivity : Facilitate prodrug strategies or covalent binding to targets.
- Modulate Solubility: Triflate’s electron-withdrawing nature may improve water solubility compared to non-polar substituents.
Methodological Considerations in Similarity Analysis ()
Compound similarity assessments rely on structural descriptors (e.g., Tanimoto coefficients) or pharmacophore models. For the target compound:
- Structural Similarity : High overlap with desmethylclozapine (shared benzodiazepine core and piperazine) but divergent in triflate and methylpiperazine groups.
Biological Activity
The compound [3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-8-yl] trifluoromethanesulfonate is a member of the benzodiazepine family, which is known for its diverse pharmacological activities. This article delves into its biological activity, particularly focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.89 g/mol. The structure features a benzodiazepine core with a chlorine atom and a piperazine substituent, which are critical for its biological interactions.
Biological Activity Overview
Benzodiazepines are primarily recognized for their anxiolytic, sedative, and anticonvulsant properties. The specific compound has been investigated for its potential in various therapeutic areas:
- Anticonvulsant Activity : Benzodiazepines are commonly used to manage seizure disorders. Studies have shown that modifications in the benzodiazepine structure can significantly enhance anticonvulsant efficacy. For instance, related compounds have demonstrated significant protective effects against seizures induced by pentylenetetrazol (PTZ) in animal models, suggesting that structural modifications can lead to enhanced pharmacological profiles .
- Antipsychotic Properties : The compound's structural similarity to clozapine—a well-known antipsychotic—suggests potential antipsychotic activity. Research indicates that benzodiazepines can modulate neurotransmitter systems, particularly gamma-aminobutyric acid (GABA) receptors, which play a crucial role in mood regulation and psychotic disorders .
- Cytotoxicity Against Cancer Cells : Preliminary studies have indicated that benzodiazepine derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds structurally related to [3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-8-yl] have shown IC50 values indicating significant cytotoxicity against human cancer cells such as HCT-116 and MCF-7 .
The biological activity of this compound can be attributed to its interaction with the GABA_A receptor complex, enhancing GABAergic neurotransmission. This mechanism underlies many of the therapeutic effects associated with benzodiazepines, including anxiolytic and anticonvulsant properties.
Case Studies and Research Findings
Several studies have explored the biological activities of structurally similar compounds:
- Anticonvulsant Efficacy : In a study evaluating various benzodiazepine derivatives, compounds with similar piperazine substitutions demonstrated up to 80% protection against PTZ-induced seizures at low dosages (0.4 mg/kg) in rodent models . This suggests that [3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-8-yl] could exhibit comparable or enhanced anticonvulsant properties.
- Cytotoxic Studies : A comparative analysis of benzodiazepine derivatives revealed that certain modifications led to increased cytotoxicity against cancer cell lines. For instance, compounds with specific amino substitutions showed IC50 values as low as 16 μM against HCT-116 cells . This indicates potential for further exploration of [3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-8-yl] in oncological applications.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing [3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-8-yl] trifluoromethanesulfonate, and how can yield optimization be achieved?
- Methodological Answer : A modified procedure involving titanium tetrachloride (TiCl₄) as a catalyst and piperazine derivatives (e.g., 4-methylpiperazine) for functionalization is effective. For example, analogous benzodiazepine synthesis achieved 69% yield by reacting tricyclic lactams with titanium tetrakisamine complexes . Key parameters include:
- Temperature control (40–60°C) to minimize side reactions.
- Use of anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis.
- Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine high-resolution LC-MS (to confirm molecular weight) with ¹H/¹³C NMR for structural validation. For impurity profiling, use HPLC with Chromolith® or Purospher® STAR columns (C18 stationary phase) and UV detection at 254 nm. Compare retention times against reference standards like midazolam-related impurities (e.g., EP Imp. I/J) to identify by-products .
Q. What are the stability considerations for this compound under experimental storage conditions?
- Methodological Answer : Stability studies show organic degradation occurs over 9 hours at room temperature, particularly for halogenated benzodiazepines. Recommendations:
- Store at –20°C in amber vials under nitrogen to prevent photodegradation and oxidation.
- Use continuous cooling (4°C) during prolonged experimental setups to mitigate matrix changes in aqueous/organic mixtures .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?
- Methodological Answer : Discrepancies may arise from impurities (e.g., desmethylclozapine analogs) or solvent-dependent aggregation. Steps:
Re-analyze batches using UPLC-MS to quantify impurities (e.g., EP Imp. I/J, which co-elute at 8–10 min under acidic mobile phases) .
Validate cell-based assays with orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
Q. What strategies are effective for studying the compound’s mechanism of action in neurological or oncological models?
- Methodological Answer : For receptor-targeted studies:
- Use radioligand displacement assays (e.g., ³H-flunitrazepam for GABAₐ receptor binding) with Scatchard analysis to calculate Kᵢ values.
- In cancer models, combine RNA-seq with phosphoproteomics to identify downstream signaling nodes (e.g., MAPK/ERK) perturbed by trifluoromethanesulfonate-mediated alkylation .
Q. How can researchers mitigate by-product formation during scale-up synthesis?
- Methodological Answer : By-products like 8-chloro-11-piperazino-5H-dibenzo[b,e][1,4]diazepine (11% yield in analogous reactions) can be minimized by:
- Optimizing stoichiometry of titanium tetrachloride to reduce over-alkylation.
- Introducing scavenger resins (e.g., polymer-bound isocyanates) to trap reactive intermediates .
Cross-Disciplinary Applications
Q. What experimental designs are suitable for evaluating this compound in Alzheimer’s disease or metabolic disorder models?
- Methodological Answer :
- Neurodegeneration : Use transgenic APP/PS1 mice with Aβ plaque quantification via thioflavin-S staining and behavioral assays (Morris water maze). Include clozapine as a positive control for comparative receptor occupancy .
- Metabolic Disorders : Pair in vitro adipocyte differentiation assays (Oil Red O staining) with in vivo glucose tolerance tests in high-fat diet models. Monitor trifluoromethanesulfonate’s impact on insulin signaling via Western blot (Akt phosphorylation) .
Methodological Challenges and Solutions
Q. How can researchers address low reproducibility in spectral data (e.g., NMR) across labs?
- Methodological Answer : Standardize protocols:
- Use deuterated DMSO-d₆ as a universal solvent for NMR, calibrated to TMS.
- Validate purity with melting point analysis (mp 187–190°C for related piperazine intermediates) .
Q. What advanced techniques improve detection limits for trace degradation products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
